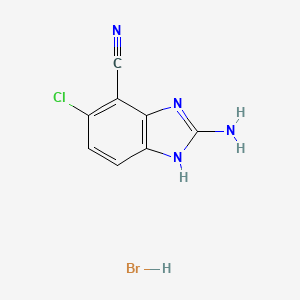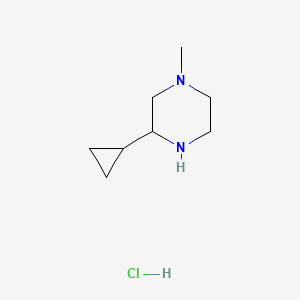
3-Cyclopropyl-1-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methylpiperazine hydrochloride is a cyclic compound with a piperazine core structure.
Preparation Methods
The synthesis of 3-Cyclopropyl-1-methylpiperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Cyclopropyl-1-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
3-Cyclopropyl-1-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This interaction can lead to various physiological effects, including sedation and muscle relaxation .
Comparison with Similar Compounds
3-Cyclopropyl-1-methylpiperazine hydrochloride can be compared with other similar compounds such as:
1-(3-chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its psychoactive effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
3-cyclopropyl-1-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-5-4-9-8(6-10)7-2-3-7;/h7-9H,2-6H2,1H3;1H |
InChI Key |
FXSZLWOIEIDYPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(C1)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
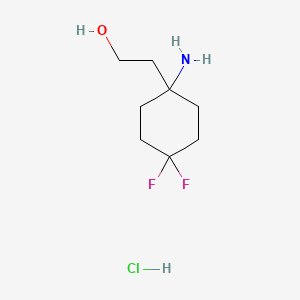
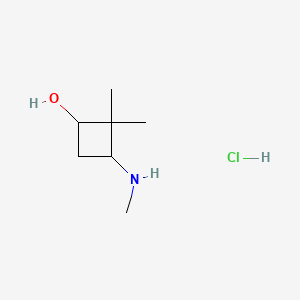
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
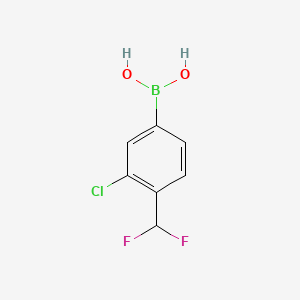

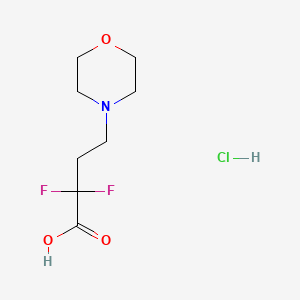
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
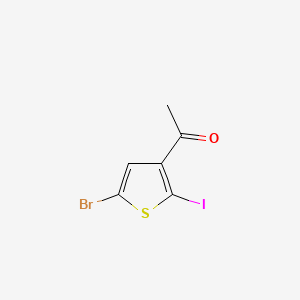

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
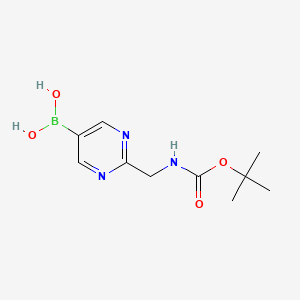
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
